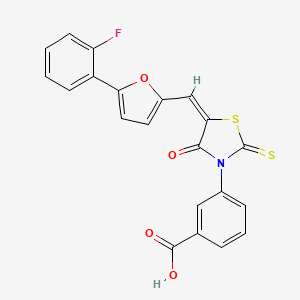
(E)-3-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a useful research compound. Its molecular formula is C21H12FNO4S2 and its molecular weight is 425.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-3-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its multifaceted biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Characteristics
This compound features several notable structural components:
- Thiazolidinone Core : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Furan Moiety : Associated with antibacterial effects.
- Fluorophenyl Group : Enhances lipophilicity and may improve interaction with biological targets.
The presence of these functional groups suggests a potential for diverse interactions within biological systems, making it a candidate for pharmacological studies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A comparative analysis of various derivatives has shown that compounds with similar thiazolidinone structures demonstrate potent activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| (E)-3-(5-(...)-benzoic acid | 2–4 | Antibacterial against multidrug-resistant strains |
| Reference Compound (Ampicillin) | 8 | Standard antibacterial |
Studies have reported minimum inhibitory concentration (MIC) values in the range of 2–4 µg/mL against resistant strains such as MRSA and Pseudomonas aeruginosa .
Anticancer Activity
The thiazolidinone framework is linked to anticancer properties, with some derivatives showing efficacy in inhibiting cancer cell proliferation. Molecular docking studies suggest that these compounds may act by inhibiting specific kinases involved in cancer progression.
A recent study demonstrated that derivatives of thiazolidinones, including those similar to our compound, exhibited cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Kinase Inhibition : Predicted interactions with serine/threonine kinases suggest a role in modulating signaling pathways associated with growth and survival in both bacteria and cancer cells .
- Reactive Oxygen Species (ROS) : Some studies indicate that the compound may induce oxidative stress in target cells, leading to apoptosis .
Study 1: Antimicrobial Evaluation
In vitro studies conducted on synthesized derivatives revealed that compounds structurally related to (E)-3-(5-(...)-benzoic acid exhibited superior antibacterial activity compared to standard antibiotics like ampicillin. The most potent derivatives achieved MIC values as low as 2 µg/mL against resistant bacterial strains .
Study 2: Anticancer Potential
Another study explored the anticancer effects of similar thiazolidinone derivatives on human cancer cell lines. The results indicated significant cytotoxic effects, with IC50 values suggesting effective inhibition of cell growth at low concentrations .
Properties
IUPAC Name |
3-[(5E)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FNO4S2/c22-16-7-2-1-6-15(16)17-9-8-14(27-17)11-18-19(24)23(21(28)29-18)13-5-3-4-12(10-13)20(25)26/h1-11H,(H,25,26)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYKVRQXVADRCS-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














